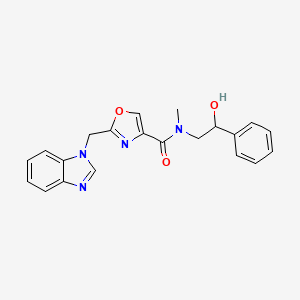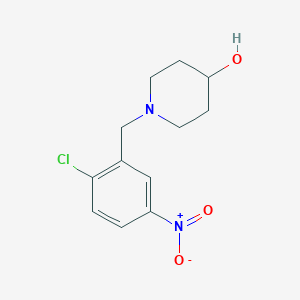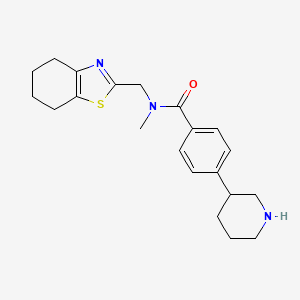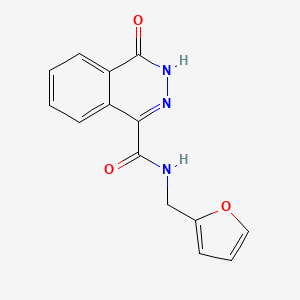![molecular formula C19H21F2N3O2 B5616419 (3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)
(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of closely related difluorophenyl-piperidinyl methanone compounds involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate. These materials undergo amidation, Friedel-Crafts acylation, and hydration to yield the target compound with reasonable overall yields. This method demonstrates the accessibility of starting materials and the efficiency of the process (Zheng Rui, 2010).
Molecular Structure Analysis
Molecular structure and spectroscopic analysis of related compounds reveal the stability and geometrical parameters through DFT analysis, vibrational study, and comparison with experimental data. The HOMO-LUMO energy gap and molecular electrostatic potential maps help in understanding the charge distribution and reactive sites of the molecule (C. Sivakumar et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be deduced from their synthesis and structural analysis. The presence of functional groups like difluorophenyl and piperidinyl methanone suggest potential for various organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The electronic properties derived from DFT calculations indicate the molecule's ability to participate in charge transfer reactions (C. S. Karthik et al., 2021).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and for its application in synthesis. X-ray crystallography and spectroscopic techniques such as IR, NMR, and mass spectrometry provide detailed insights into the compound's physical characteristics (S. Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties are largely determined by the functional groups present in the compound. The difluorophenyl and piperidinyl groups suggest a potential for interactions through hydrogen bonding and π-π interactions, influencing the compound's reactivity and stability. Computational studies and experimental findings provide evidence of these interactions and their impact on the compound's chemical behavior (Katrina E. Doherty et al., 2022).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[4-(3,4-difluorobenzoyl)piperidin-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-2-17(24-9-3-8-22-24)19(26)23-10-6-13(7-11-23)18(25)14-4-5-15(20)16(21)12-14/h3-5,8-9,12-13,17H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPAIYXIHZLFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5616337.png)
![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5616346.png)

![3-methyl-N-[2-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5616357.png)
![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5616382.png)

![2,5,6-trimethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrimidin-4-amine](/img/structure/B5616401.png)
![3-(4-nitrophenyl)-7,8,9,10-tetrahydrothieno[2',3':4,5]pyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B5616404.png)



![2-(3-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5616430.png)